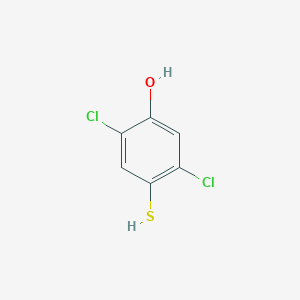

2,5-dichloro-4-sulfanylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-4-sulfanylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2OS/c7-3-2-6(10)4(8)1-5(3)9/h1-2,9-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUUSTKHUOTGPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)S)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100606-86-8 | |

| Record name | 2,5-dichloro-4-sulfanylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Chemical Synthesis of 2,5 Dichloro 4 Sulfanylphenol

Retrosynthetic Analysis of 2,5-dichloro-4-sulfanylphenol

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. scribd.com For this compound, the analysis involves strategically disconnecting the functional groups—hydroxyl, sulfanyl (B85325) (thiol), and chlorine atoms—from the aromatic ring.

The primary bond disconnections for this compound are:

C-S bond: Disconnecting the thiol group suggests a precursor like a dichlorinated aminophenol that can be converted to a diazonium salt and subsequently to a thiol, or a dichlorohydroquinone derivative that can be thiolated.

C-Cl bonds: Disconnecting the chlorine atoms points towards a 4-mercaptophenol (B154117) or 4-aminophenol (B1666318) precursor that would require regioselective dichlorination.

C-O bond: Disconnecting the hydroxyl group might lead to a trichlorobenzene derivative that can be selectively hydroxylated.

A logical retrosynthetic pathway starts by identifying the key structural components. The process involves breaking down the target molecule into idealized fragments called synthons, which represent the reactive character of potential reagents. scribd.com This leads to several potential synthetic routes originating from simpler precursors like 1,4-dichlorobenzene (B42874) or 2,5-dichlorophenol (B122974). google.comchemicalbook.com

Precursor Design and Selection for Targeted Synthesis Pathways

Several potential precursors could be considered for the synthesis of this compound. Each presents a unique set of challenges and advantages in a multistep synthesis. youtube.com

Table 1: Comparison of Potential Precursors for this compound Synthesis

| Precursor | Proposed Pathway | Key Challenges |

|---|---|---|

| 1,4-Dichlorobenzene | Nitration, reduction to aniline (B41778), Sandmeyer reaction to introduce hydroxyl, followed by sulfonation and reduction to thiol. | Controlling regioselectivity during functional group introduction. |

| 2,5-Dichlorophenol | Nitration at the 4-position, reduction to the amine, diazotization, and subsequent conversion to the thiol group. google.com | Potential for over-nitration or side reactions. |

| 4-Aminophenol | Dichlorination, followed by conversion of the amino group to the thiol group via a diazonium salt. | Achieving the correct 2,5-dichloro regiochemistry on an activated ring. |

| 4-Mercaptophenol | Regioselective dichlorination at the 2 and 5 positions. sigmaaldrich.comsigmaaldrich.comguidechem.comchemicalbook.com | Difficult to control the position of chlorination due to the activating effects of both hydroxyl and thiol groups. |

The synthesis starting from 2,5-dichlorophenol is often a favored route, as the dichlorination step is avoided later in the sequence, potentially simplifying purification. google.com

Optimization of Multistep Synthetic Routes to this compound

Optimizing a multistep synthesis involves maximizing the yield of each step while minimizing side products and simplifying purification. furman.edu This requires careful selection of reagents, reaction conditions, and purification techniques.

Exploration of Functional Group Interconversion Strategies for Thiol and Hydroxyl Moieties

Functional group interconversion (FGI) is the process of converting one functional group into another. wikipedia.orgimperial.ac.ukub.edu In the synthesis of this compound, key interconversions involve introducing the hydroxyl and thiol groups onto the chlorinated benzene (B151609) ring.

Introducing the Thiol Group: The conversion of an amino group to a thiol group on an aromatic ring is a common strategy. This is typically achieved by diazotization of an aniline derivative, followed by reaction with a sulfur-containing nucleophile like potassium ethyl xanthate and subsequent hydrolysis. Another approach involves the reduction of a sulfonyl chloride, which can be prepared from the corresponding aniline. Copper-catalyzed reactions are also employed for the synthesis of aryl thiols from aryl halides. organic-chemistry.org

Introducing the Hydroxyl Group: A well-established method for introducing a hydroxyl group is through the hydrolysis of a diazonium salt, which is formed from an aromatic amine. A patented process for preparing 2,5-dichlorophenol involves the desulfonation of 2,5-dichloro-4-hydroxybenzenesulfonic acid. google.com This sulfonic acid can be produced from the hydrolysis of a precursor trichlorobenzenesulfonic acid. google.com

Table 2: Selected Functional Group Interconversion Strategies

| Conversion | Reagents/Method | Description |

|---|---|---|

| Ar-NH₂ → Ar-SH | 1. NaNO₂, HCl 2. KOCS₂Et 3. H₂O/H⁺ | Diazotization followed by reaction with xanthate and hydrolysis. |

| Ar-I → Ar-SH | CuI, K₂CO₃, Sulfur powder, then NaBH₄ | Copper-catalyzed coupling with elemental sulfur, followed by reduction. organic-chemistry.org |

| Ar-NH₂ → Ar-OH | 1. NaNO₂, H₂SO₄ 2. H₂O, heat | Diazotization of the amine followed by hydrolysis to the phenol (B47542). |

Regioselective Halogenation Techniques for Dichlorination

Achieving the specific 2,5-dichloro substitution pattern requires precise control over the chlorination reaction. The directing effects of the substituents already present on the aromatic ring play a crucial role. A hydroxyl group is an ortho-, para-director. Therefore, to obtain a 2,5-dichloro substituted phenol, a multi-step strategy is often necessary.

For instance, the synthesis of 2,6-dichlorophenol (B41786) can be achieved by chlorinating ethyl 4-hydroxybenzoate (B8730719) with sulfuryl chloride. orgsyn.org The ester group is subsequently hydrolyzed and the resulting carboxylic acid is removed via decarboxylation to yield the final product. orgsyn.org A similar strategy could be envisioned where a para-substituent directs chlorination to the 2 and 6 positions, and is then converted to the thiol group, while a different directing group is used to achieve the 2,5-dichloro pattern.

Catalysts can be used to influence the regioselectivity of halogenation. nsf.govacs.orgscientificupdate.com For example, Lewis basic selenoether catalysts have been shown to favor ortho-chlorination of phenols using N-chlorosuccinimide (NCS) as the chlorine source. nsf.govacs.org Other catalytic systems, such as those based on Cu-Mn spinel oxides, can provide high para-selectivity. acs.org

Table 3: Reagents and Catalysts for Regioselective Chlorination of Phenols

| Reagent | Catalyst/Conditions | Predominant Isomer | Reference |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Thiourea catalyst 6 | ortho-chloro | scientificupdate.com |

| N-Chlorosuccinimide (NCS) | Thiourea catalyst 7 | para-chloro | scientificupdate.com |

| N-Chlorosuccinimide (NCS) | Lewis basic selenoether | ortho-chloro | nsf.govacs.org |

| N-Chlorosuccinimide (NCS) | Cu-Mn spinel oxide B | para-chloro | acs.org |

Isolation and Purification Methodologies for Synthetic Intermediates and the Final Compound

The isolation and purification of intermediates and the final product are essential to obtain a compound of high purity. Common techniques include extraction, crystallization, and chromatography.

Extraction: Liquid-liquid extraction is frequently used to separate the product from the reaction mixture, often involving pH adjustments to separate acidic phenolic compounds from neutral or basic impurities. acs.org For example, after a reaction, the mixture can be extracted with an organic solvent. The organic layer can then be washed with a basic solution to deprotonate and extract the phenolic product into the aqueous layer, leaving non-acidic impurities behind.

Crystallization: Recrystallization from a suitable solvent or solvent mixture is a powerful technique for purifying solid compounds. The synthesis of ethyl 3,5-dichloro-4-hydroxybenzoate, an intermediate for 2,6-dichlorophenol, involves recrystallization from an ethanol (B145695)/water mixture. orgsyn.org

Chromatography: Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase. It is often used when crystallization is ineffective or for purifying small quantities of material. furman.edu

The choice of method depends on the physical and chemical properties of the compounds being separated, such as their polarity, acidity, and solubility. acs.org

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comroyalsocietypublishing.org Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly methods.

Key green chemistry strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids is a primary goal. royalsocietypublishing.org For example, a scalable synthesis of substituted phenols has been developed using ethanol as the solvent. nih.govresearchgate.net

Catalysis: The use of catalysts is preferred over stoichiometric reagents to improve atom economy and reduce waste. mdpi.com Catalytic methods for regioselective halogenation are a prime example. acs.orgacs.org Electrochemical methods using recyclable catalysts also offer an eco-friendly alternative to traditional halogenation. globalscientificjournal.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple steps are carried out in the same reactor, can improve atom economy and reduce waste from intermediate workups. mdpi.com

Table 4: Comparison of Traditional vs. Green Synthetic Approaches

| Synthetic Step | Traditional Method | Green Alternative | Benefit of Green Approach |

|---|---|---|---|

| Solvent Use | Chlorinated solvents (e.g., CHCl₃, CCl₄) | Ethanol, Water | Reduced toxicity and environmental impact. royalsocietypublishing.orgnih.gov |

| Halogenation | Stoichiometric amounts of Cl₂ or SO₂Cl₂ | Catalytic N-chlorosuccinimide (NCS) | Higher selectivity, milder conditions, less hazardous waste. nsf.govacs.orgscientificupdate.com |

| Hydroxylation | Multi-step processes involving harsh reagents | Direct oxidation using H₂O₂ with a catalyst | Fewer steps, use of a benign oxidant. nih.gov |

| Process | Multiple steps with isolation of each intermediate | One-pot tandem reactions | Reduced solvent use, energy, and waste. mdpi.comresearchgate.net |

By integrating these advanced methodologies and green chemistry principles, the synthesis of this compound can be achieved with greater efficiency, control, and environmental responsibility.

Catalyst Development for Enhanced Reaction Efficiency

The introduction of the sulfanyl (-SH) group onto the dichlorinated phenol ring is a critical step that can be facilitated by various catalytic systems. Catalyst development is aimed at achieving high regioselectivity and yield under mild conditions, minimizing the formation of byproducts.

One prominent approach involves the use of iodine as a catalyst. Iodine-catalyzed intermolecular dehydrogenative aromatization has been successfully applied for the synthesis of 2-sulfanylphenols from cyclohexanones and disulfides. researchgate.net This method utilizes dimethyl sulfoxide (B87167) (DMSO) or oxygen as the terminal oxidant and avoids the need for transition metal catalysts. researchgate.net The proposed mechanism suggests that the interaction of a thiol with molecular iodine generates an electrophilic sulfur species (R-SI), which then undergoes electrophilic substitution on the aromatic ring. researchgate.net

Transition metal catalysts, such as those based on rhodium, have also been explored for C-S bond formation, although more commonly for aryl thioethers. For instance, rhodium complexes have been shown to be effective for the coupling of quinones with boronic acids, indicating their potential for facilitating related C-S coupling reactions under mild, base-free conditions. researchgate.net In the context of synthesizing chlorinated phenols, iron(III) chloride has been documented as a catalyst in the sulfonylation of 4-chlorophenol, a related transformation.

The development of heterogeneous catalysts is another area of focus, aiming for easier catalyst recovery and reuse. While specific examples for this compound are not prevalent, the principles from related syntheses suggest that solid acid catalysts or metal-organic frameworks (MOFs) could be adapted for the sulfonation or sulfenylation steps.

Table 1: Overview of Catalytic Systems in Related Phenol and Sulfanylphenol Syntheses

| Catalyst Type | Example | Application in Related Synthesis | Potential for this compound |

|---|---|---|---|

| Halogen | Molecular Iodine | Synthesis of 2-sulfanylphenols | Catalyzing the direct sulfenylation of 2,5-dichlorophenol. |

| Lewis Acid | Iron(III) Chloride | Sulfonylation of 4-chlorophenol | Facilitating Friedel-Crafts type sulfonation or alkylation. |

Solvent Selection and Minimization Strategies

The choice of solvent is critical in the synthesis of this compound, as it can significantly influence reaction rates, yields, and the ease of product purification. Solvents are selected based on their ability to dissolve reactants, their boiling point for temperature control, and their inertness to the reaction conditions.

In syntheses involving chlorinated phenols, solvents such as chlorobenzene (B131634) and toluene (B28343) have been utilized. google.com For instance, in the preparation of 2,5-dichlorophenol from sodium 2,5-dichloro-4-hydroxybenzenesulfonate, the final product was extracted using toluene. google.com Chlorobenzene has been used as a solvent in the sulfonylation of 4-chlorophenol.

Aqueous systems are also employed, particularly in hydrolysis steps. The synthesis of 2,5-dichlorophenol from 1,2,4-trichlorobenzene (B33124) involves hydrolysis in an aqueous medium, and a patent describes a high-yield synthesis of 2,5-dichlorophenol via hydrolysis of 2,5-dichloroaniline (B50420) in a dilute acid solution. google.com

Solvent minimization strategies are increasingly important for developing more sustainable synthetic processes. These strategies include:

Solvent-free reactions: In some cases, reactions can be carried out in the melt or by grinding the solid reactants together, completely eliminating the need for a solvent.

Use of greener solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, supercritical fluids, or ionic liquids.

The selection of an appropriate solvent system is a balance between achieving optimal reaction performance and minimizing environmental impact.

Table 2: Solvents Used in the Synthesis of Related Chlorinated Phenols

| Solvent | Role in Synthesis | Example Reaction | Reference |

|---|---|---|---|

| Toluene | Extraction | Extraction of 2,5-dichlorophenol | google.com |

| Chlorobenzene | Reaction Medium | Sulfonylation of 4-chlorophenol | |

| Water | Reaction Medium | Hydrolysis of 2,5-dichloroaniline to 2,5-dichlorophenol | google.com |

Comparative Analysis of Synthetic Efficiencies and Yields Across Different Methodologies

One major route to 2,5-dichlorophenol involves the hydrolysis of a trichlorobenzenesulfonic acid precursor, followed by the cleavage of the sulfonic acid group. This process has been reported with high yields, with the hydrolysis step achieving approximately 98% yield and the subsequent cleavage with hydrobromic acid resulting in an 86% yield of crude 2,5-dichlorophenol. google.com

Another method involves the high-temperature, high-pressure hydrolysis of 2,5-dichloroaniline in a dilute acid solution. This process is reported to have a high conversion rate and yields of up to 98.5%. google.com The efficiency of this method is attributed to the high activity of the dilute acid at elevated temperatures and pressures. google.com

The introduction of the sulfanyl group represents another critical step where efficiency can vary. The iodine-catalyzed synthesis of 2-sulfanylphenols from cyclohexanones has been reported to produce good yields, although specific percentages for a dichlorinated substrate are not provided. researchgate.net

The following table provides a comparative summary of yields for different synthetic methodologies leading to 2,5-dichlorophenol, a key intermediate for this compound.

Table 3: Comparative Yields of 2,5-Dichlorophenol Synthesis Methodologies

| Starting Material | Reagents/Conditions | Reported Yield | Reference |

|---|---|---|---|

| 2,5-dichloro-4-hydroxybenzenesulfonate | Hydrobromic acid, reflux | 86% (crude) | google.com |

| 2,5-dichloroaniline | Dilute sulfuric acid, 180°C, 1.5 MPa | 98.5% | google.com |

| 2,5-dichloroaniline | Dilute acid, 220°C | 94.63% | google.com |

This data indicates that the hydrolysis of 2,5-dichloroaniline under high temperature and pressure is a highly efficient method for producing the 2,5-dichlorophenol core. The subsequent sulfenylation step's efficiency would depend on the chosen catalyst and reaction conditions.

Chemical Reactivity and Transformation Mechanisms of 2,5 Dichloro 4 Sulfanylphenol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the 2,5-dichloro-4-sulfanylphenol Core

The aromatic core of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome and reaction feasibility being heavily influenced by the electronic properties of the existing substituents.

Regioselectivity and Electronic Effects in Further Aromatic Modifications

The hydroxyl (-OH) and sulfanyl (B85325) (-SH) groups are ortho, para-directing activators for electrophilic aromatic substitution due to their ability to donate electron density to the benzene (B151609) ring through resonance. byjus.com Conversely, the chlorine atoms (-Cl) are ortho, para-directing but are considered deactivating groups due to their inductive electron-withdrawing nature. mnstate.edu In this compound, the positions ortho and para to the activating hydroxyl and sulfanyl groups are already substituted with chlorine atoms. This substitution pattern significantly influences the regioselectivity of further aromatic modifications.

In the context of nucleophilic aromatic substitution (SNA r), the electron-withdrawing nature of the two chlorine atoms and potentially the sulfanyl group can activate the ring towards attack by nucleophiles. osti.govresearchgate.netpageplace.de The positions for nucleophilic attack are typically those ortho or para to strongly electron-withdrawing groups. masterorganicchemistry.com In this compound, the chlorine atoms themselves can act as leaving groups in S NAr reactions, particularly when activated by other substituents. The regioselectivity of such reactions can be highly dependent on the nature of the nucleophile and the reaction conditions. For instance, in dichloropyrimidine systems, substitution at C-4 is generally favored, but this can be altered by the electronic nature of other substituents on the ring. nih.govwuxiapptec.com

Mechanistic Investigations of Substitution Pathways

The mechanism of electrophilic aromatic substitution generally proceeds through the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. nih.govmasterorganicchemistry.com The reaction of an electrophile with the aromatic ring of this compound would involve the attack of the π-electrons of the ring on the electrophile, leading to the formation of this intermediate. The stability of the arenium ion is enhanced by the electron-donating hydroxyl and sulfanyl groups. byjus.com Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.com

Nucleophilic aromatic substitution on halogenated phenols can proceed through different mechanisms. The S NAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group (in this case, a chloride ion). masterorganicchemistry.com This pathway is favored when the ring is substituted with strong electron-withdrawing groups. researchgate.netpageplace.de Another possible pathway is the benzyne (B1209423) mechanism, which involves an elimination-addition sequence. masterorganicchemistry.com This mechanism is more common for unactivated aryl halides and requires strong basic conditions. Given the presence of the activating hydroxyl and deactivating chloro groups, the S NAr pathway is a more probable mechanism for nucleophilic substitution on the this compound core. Recent studies have also explored homolysis-enabled nucleophilic aromatic substitution of halophenols, where the formation of a phenoxyl radical intermediate can significantly lower the barrier for nucleophilic attack. osti.gov

Reactions Involving the Sulfanyl (Thiol) Moiety of this compound

The sulfanyl group of this compound is a versatile functional group that can participate in a range of chemical transformations, including oxidation, reduction, and the formation of new sulfur-containing linkages.

Oxidation and Reduction Chemistry of the Thiol Group

The thiol group is readily oxidized to form various sulfur-containing functional groups. Mild oxidation can lead to the formation of disulfides, while stronger oxidizing agents can produce sulfonic acids. organic-chemistry.org For instance, the oxidation of thiols to disulfides can be achieved using a variety of reagents, including dimethyl sulfoxide (B87167) (DMSO) catalyzed by dichlorodioxomolybdenum(VI), or under aerobic conditions catalyzed by organoselenide compounds. organic-chemistry.org The reduction of the sulfonyl group back to a sulfide (B99878) can be accomplished using reducing agents like lithium aluminum hydride (LiAlH₄).

Thiol-Ene and Thiol-Yne Click Reactions with this compound

The thiol-ene reaction is a highly efficient and versatile "click" reaction that involves the addition of a thiol across a carbon-carbon double bond (ene). rsc.orgnih.gov This reaction can be initiated by radicals or by a base/nucleophile. rsc.org The radical-mediated thiol-ene reaction proceeds via a free-radical chain mechanism, where a thiyl radical adds to the ene to form a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule to propagate the chain. nih.gov this compound can serve as the thiol component in these reactions, allowing for its conjugation to a wide range of alkene-containing molecules. dtu.dkmdpi.com Similarly, the thiol-yne reaction involves the addition of a thiol to an alkyne, providing access to vinyl sulfide products. These click reactions are known for their high yields, stereoselectivity, and tolerance of a wide range of functional groups. rsc.org

Formation of Thioethers and Disulfides

The sulfanyl group of this compound can be readily converted into thioethers and disulfides. Thioethers, also known as sulfides, can be synthesized through various methods, including the reaction of the thiol with alkyl halides or through the anti-Markovnikov addition of the thiol to alkenes. organic-chemistry.org The formation of thioethers from aryl chlorides and alcohols can also be achieved through photochemical organocatalysis. nih.gov

Disulfides are formed by the coupling of two thiol units. beilstein-journals.org Symmetrical disulfides can be prepared by the oxidation of the corresponding thiol. organic-chemistry.org Unsymmetrical disulfides can be synthesized by reacting a thiol with a sulfenyl halide or other activated thiol derivatives. researchgate.net For example, the reaction of a thiol with 1-chlorobenzotriazole (B28376) generates a benzotriazolated thiol, which can then react with another thiol to form an unsymmetrical disulfide. organic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling Reactions with this compound

C-S and C-O Bond Formation Catalysis

The formation of C-S and C-O bonds from this compound typically requires catalytic activation to couple the sulfur and oxygen atoms with other organic moieties. Transition metal catalysts, particularly those based on palladium and copper, are instrumental in facilitating these transformations through various cross-coupling reactions.

C-S Bond Formation:

The thiol group of this compound can participate in several types of catalytic C-S bond-forming reactions. These reactions are crucial for the synthesis of diaryl sulfides and alkyl aryl sulfides, which are important structural motifs in many biologically active molecules and materials. Common catalytic systems include:

Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed reaction is a powerful method for forming C-S bonds. In a typical reaction, this compound would react with an aryl or alkyl halide in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is critical for the efficiency and selectivity of the reaction.

Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of a thiol with an aryl halide. While older methods required harsh reaction conditions, modern protocols often utilize ligands to facilitate the reaction under milder conditions.

Other Metal-Catalyzed Couplings: Other transition metals, such as nickel and cobalt, have also been employed for C-S bond formation, offering alternative reactivity and substrate scope.

The reactivity in these catalytic cycles is influenced by the electronic nature of the aryl halide and the steric environment of both coupling partners. The dichlorinated nature of the phenol (B47542) ring in this compound can affect catalyst activity and reaction kinetics.

C-O Bond Formation:

Similarly, the hydroxyl group of this compound can be functionalized through catalytic C-O bond formation to produce diaryl ethers or alkyl aryl ethers. The primary methods for this transformation are analogous to C-S bond formation:

Buchwald-Hartwig Etherification: Palladium catalysts are also effective for the formation of C-O bonds. The reaction couples the phenol with an aryl or alkyl halide. The choice of base and ligand is crucial for achieving high yields and preventing side reactions.

Ullmann Ether Synthesis: Copper-catalyzed coupling of phenols with aryl halides is a well-established method for synthesizing diaryl ethers.

The presence of the thiol group on the same molecule presents a challenge in chemoselectivity, as both the -OH and -SH groups can potentially react.

Table 1: Representative Catalytic Systems for C-S and C-O Bond Formation

| Bond Type | Reaction Name | Typical Catalyst | Typical Ligand | Typical Base | Reactant for Phenol/Thiol |

|---|---|---|---|---|---|

| C-S | Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, dppf | Cs₂CO₃, K₃PO₄ | Aryl/Alkyl Halide |

| C-S | Ullmann | CuI, Cu₂O | Phenanthroline, L-proline | K₂CO₃, Cs₂CO₃ | Aryl Halide |

| C-O | Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | tBuXPhos, BrettPhos | K₃PO₄, Cs₂CO₃ | Aryl/Alkyl Halide |

| C-O | Ullmann | CuI, Cu₂O | Phenanthroline | K₂CO₃, Cs₂CO₃ | Aryl Halide |

Chemo- and Regioselectivity in Complex Reaction Systems involving this compound

In complex reaction systems, the presence of multiple reactive sites on this compound—the phenolic hydroxyl, the sulfanyl group, and the chlorinated aromatic ring—leads to challenges in controlling chemoselectivity (which functional group reacts) and regioselectivity (which position on the ring reacts).

Chemoselectivity:

The primary chemoselective challenge arises from the similar nucleophilicity of the hydroxyl and sulfanyl groups. In reactions with electrophiles, such as alkyl halides or acyl chlorides, a mixture of O- and S-functionalized products can be formed. The outcome of the reaction can often be directed by carefully selecting the reaction conditions:

Basicity and pKa: The thiol group is generally more acidic than the hydroxyl group, meaning it can be deprotonated more easily to form a more potent nucleophile. The use of a mild base may selectively deprotonate the thiol, favoring S-functionalization.

Hard and Soft Acids and Bases (HSAB) Theory: According to HSAB theory, the softer sulfur atom tends to react with softer electrophiles, while the harder oxygen atom prefers to react with harder electrophiles. This principle can be used to guide the selectivity of the reaction. For instance, a soft electrophile like an alkyl iodide might preferentially react at the sulfur atom.

Catalyst and Ligand Choice: In catalytic reactions, the nature of the catalyst and ligands can significantly influence chemoselectivity. Certain catalytic systems may show a preference for activating one functional group over the other.

Regioselectivity:

The regioselectivity of reactions involving the aromatic ring of this compound is primarily concerned with nucleophilic aromatic substitution (SNAr) of the chlorine atoms. The positions of the existing substituents direct the incoming nucleophile.

Activating and Directing Effects: The hydroxyl and sulfanyl groups are activating groups and are ortho-, para-directing in electrophilic aromatic substitution. However, in nucleophilic aromatic substitution, the electron-withdrawing nature of the chlorine atoms and the ability of the ring to stabilize a negative charge (Meisenheimer complex) are key. The chlorine atom at the 2-position is ortho to the hydroxyl group and meta to the sulfanyl group, while the chlorine at the 5-position is meta to the hydroxyl group and ortho to the sulfanyl group. The relative activating/deactivating and directing effects of the -OH and -SH groups, along with the inherent reactivity of the C-Cl bonds, will determine which chlorine is more susceptible to substitution.

Steric Hindrance: The steric bulk of the incoming nucleophile and the groups already present on the ring can influence the site of attack. A bulky nucleophile may favor the less sterically hindered position.

Controlling both chemo- and regioselectivity is a critical aspect of utilizing this compound as a building block in organic synthesis, often requiring careful optimization of reaction conditions. The interplay of electronic and steric factors, along with the choice of reagents and catalysts, allows for the selective functionalization of this versatile molecule.

Table 2: Factors Influencing Selectivity in Reactions of this compound

| Selectivity Type | Influencing Factors | Favored Reaction at -SH | Favored Reaction at -OH | Favored SNAr Position |

|---|---|---|---|---|

| Chemoselectivity | Base Strength | Mild Base (e.g., K₂CO₃) | Strong Base (e.g., NaH) | N/A |

| HSAB Principle | Soft Electrophiles (e.g., CH₃I) | Hard Electrophiles (e.g., Acyl Chlorides) | N/A | |

| Catalyst System | Dependent on specific catalyst-ligand combination | N/A | ||

| Regioselectivity (SNAr) | Electronic Effects | N/A | Determined by combined directing effects of -OH, -SH, and -Cl | |

| Steric Hindrance | N/A | Less hindered chlorine position for bulky nucleophiles |

Theoretical and Computational Investigations of 2,5 Dichloro 4 Sulfanylphenol

Quantum Chemical Calculations of Electronic Structure and Bonding in 2,5-dichloro-4-sulfanylphenol

Quantum chemical calculations are fundamental to predicting the geometry, stability, and reactivity of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy levels within the molecule. For this compound, this would involve analyzing how the chlorine, hydroxyl, and sulfanyl (B85325) substituents influence the electronic properties of the benzene (B151609) ring. However, specific computational results, such as optimized geometries, bond lengths, and vibrational frequencies, have not been reported.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals indicate a molecule's ability to donate or accept electrons. An analysis for this compound would reveal its potential reactivity in various chemical reactions, but the HOMO-LUMO energy gap and orbital distributions have not been documented.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrical charge within a molecule is critical for predicting its interactions with other molecules. An electrostatic potential (ESP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an ESP map would show the influence of the electronegative chlorine and oxygen atoms and the sulfur atom on the molecule's surface potential, guiding predictions of its intermolecular interactions. Such a map is not available in the current literature.

Conformational Analysis and Intramolecular Interactions in this compound

Molecules with rotatable bonds, like the hydroxyl (-OH) and sulfanyl (-SH) groups in this compound, can exist in different spatial arrangements or conformations. Conformational analysis involves calculating the potential energy of these different arrangements to identify the most stable conformers. This analysis would also reveal any intramolecular hydrogen bonds or other non-covalent interactions that stabilize certain conformations. No such studies detailing the conformational preferences of this specific molecule have been published.

Reaction Pathway Elucidation and Transition State Analysis for this compound Transformations

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions. This involves identifying the transition states—the highest energy points along the reaction coordinate—that connect reactants to products.

Computational Modeling of Reactivity Profiles

Modeling the reactivity profile involves calculating the energy changes along a proposed reaction pathway. This would provide quantitative data on activation energies and reaction enthalpies for potential transformations of this compound, such as oxidation, substitution, or polymerization reactions.

Prediction of Reaction Outcomes and Selectivity

By comparing the activation energies of different possible reaction pathways, computational models can predict the most likely products and the selectivity (e.g., regioselectivity or stereoselectivity) of a reaction. For this compound, this could predict, for instance, the most likely site for electrophilic aromatic substitution.

Spectroscopic Property Predictions and Validation for this compound

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound. These predictions are invaluable for interpreting experimental spectra, assigning spectral features, and understanding the underlying molecular electronic and vibrational structures.

NMR Chemical Shift Prediction and Correlation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. The prediction process typically involves optimizing the molecular geometry of the compound at a chosen level of theory and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is highly dependent on the chosen functional and basis set. For instance, hybrid functionals like B3LYP, often paired with a basis set such as 6-311+G(d,p), have been shown to provide reliable NMR chemical shift predictions for a wide range of organic molecules. nih.gov Recent advancements in computational methodologies, including the use of machine learning and graph neural networks, are further enhancing the precision of NMR predictions, achieving mean absolute errors as low as 0.16 ppm for ¹H shifts and 2.05 ppm for ¹³C shifts in some models. arxiv.org

A correlation table comparing theoretically predicted and experimentally observed (where available) chemical shifts for the distinct protons and carbons in this compound would be instrumental in validating the computational model.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is a representation of typical data obtained from computational predictions. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H (on OH) | ~5.0-6.0 | - |

| H (on SH) | ~3.5-4.5 | - |

| H (aromatic) | ~7.0-7.5 | - |

| C-Cl | - | ~125-135 |

| C-S | - | ~120-130 |

| C-O | - | ~150-160 |

| C-H | - | ~115-125 |

Vibrational Frequency Analysis (IR/Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational frequency analysis is a powerful tool for assigning the absorption bands in experimental IR and Raman spectra. spectroscopyonline.com By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the harmonic vibrational frequencies.

For this compound, theoretical calculations can predict the frequencies and intensities of key vibrational modes, such as the O-H and S-H stretching, C-Cl stretching, and various aromatic ring vibrations. researchgate.net The agreement between the calculated and experimental spectra can confirm the molecular structure and provide insights into intramolecular interactions, such as hydrogen bonding. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental results, accounting for anharmonicity and other limitations of the theoretical model. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound This table presents a subset of predicted vibrational frequencies for illustrative purposes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H Stretch | ~3600-3400 | Strong, Broad | Weak |

| S-H Stretch | ~2600-2550 | Weak | Strong |

| Aromatic C-H Stretch | ~3100-3000 | Medium | Strong |

| Aromatic C=C Stretch | ~1600-1450 | Medium-Strong | Medium-Strong |

| C-Cl Stretch | ~800-600 | Strong | Medium |

UV-Vis Absorption and Emission Spectrum Simulations

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edu Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for simulating UV-Vis absorption spectra. sharif.edu By calculating the excitation energies and oscillator strengths, one can predict the wavelength of maximum absorption (λmax) and the intensity of the electronic transitions.

For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the benzene ring. The positions of these absorptions can be influenced by the substituents (Cl, OH, SH). Computational simulations can help to assign these transitions and understand how the electronic structure is affected by the functional groups. While experimental data for 2,5-dichlorophenol (B122974) shows absorption peaks, specific data for the sulfanylphenol derivative requires dedicated computational analysis. researchgate.net

Solvent Effects and Solvation Models in Computational Studies of this compound

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models can account for these solvent effects in several ways. The most common approaches are implicit and explicit solvation models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. mdpi.com This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For a polar molecule like this compound, a polar solvent would be expected to stabilize the ground state and influence the energies of electronic and vibrational transitions.

Explicit solvation models involve including a number of solvent molecules in the computational model. This approach can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the phenolic and thiol protons of this compound and solvent molecules. However, this method is computationally more demanding. The choice of solvation model depends on the specific property being investigated and the desired level of accuracy.

Advanced Density Functional Theory (DFT) Applications to this compound Systems

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. frontiersin.org Beyond the applications already discussed, advanced DFT methods can be used to investigate a range of properties of this compound.

The choice of the exchange-correlation functional is critical in DFT calculations. While standard functionals like B3LYP are widely used, more advanced functionals may be necessary for specific applications. rsc.orgmdpi.com For example, range-separated hybrids or double-hybrid functionals can provide more accurate descriptions of non-covalent interactions, charge-transfer excitations, and thermochemistry. rsc.org

For larger systems involving this compound, such as its interaction with biological macromolecules or its aggregation behavior, linear-scaling DFT methods can be employed to reduce the computational cost. frontiersin.org Furthermore, DFT can be used to study the chemical reactivity of this compound by calculating reactivity descriptors such as the Fukui function and the dual descriptor. These descriptors can help predict the most likely sites for electrophilic and nucleophilic attack. Advanced DFT applications also extend to studying reaction mechanisms, transition states, and reaction kinetics involving this compound. rflow.ai

Advanced Spectroscopic and Structural Characterization Methodologies for 2,5 Dichloro 4 Sulfanylphenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 2,5-dichloro-4-sulfanylphenol in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete structural map can be assembled.

For this compound, the ¹H NMR spectrum is predicted to be relatively simple, showing distinct signals for the hydroxyl and sulfanyl (B85325) protons, as well as two signals for the aromatic protons. The aromatic region would feature two doublets corresponding to the protons at the C-3 and C-6 positions. The chemical shifts are influenced by the electron-withdrawing chlorine atoms and the electron-donating hydroxyl and sulfanyl groups. Based on data from similar compounds like 2,5-dichlorophenol (B122974), the aromatic protons are expected in the range of 6.8-7.3 ppm. chemicalbook.com The hydroxyl proton signal is typically broad and its chemical shift is dependent on solvent and concentration, while the sulfanyl proton signal would appear further upfield.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents (Cl, OH, SH).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | - | ~150-155 |

| C2-Cl | - | ~120-125 |

| C3-H | ~7.0-7.3 | ~115-120 |

| C4-SH | - | ~125-130 |

| C5-Cl | - | ~128-133 |

| C6-H | ~6.8-7.1 | ~118-123 |

| -OH | Variable (e.g., 5.0-6.0) | - |

| -SH | Variable (e.g., 3.0-4.0) | - |

Note: The predicted values are estimates based on standard substituent effects and data from analogous compounds. Actual experimental values may vary.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign these signals and confirm the substitution pattern, two-dimensional (2D) NMR techniques are employed. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be observed between the signals of the H-3 and H-6 protons, confirming their ortho-relationship (four-bond coupling, ⁴JHH).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. ustc.edu.cn It would show cross-peaks connecting the H-3 signal to the C-3 signal and the H-6 signal to the C-6 signal, allowing for the unambiguous assignment of these protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. columbia.edu For instance, the H-3 proton would show correlations to C-1, C-2, C-4, and C-5, while the H-6 proton would correlate to C-1, C-2, C-4, and C-5. The hydroxyl proton could show correlations to C-1 and C-2, and the sulfanyl proton could correlate to C-3, C-4, and C-5, thus confirming the complete connectivity of the molecule.

Solid-State NMR for Crystalline Forms

While solution-state NMR characterizes molecules in a dissolved state, solid-state NMR (ssNMR) provides information about the structure and dynamics in the crystalline form. rsc.org For this compound, ssNMR would be particularly useful for:

Investigating Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit distinct ssNMR spectra due to variations in the crystal lattice and intermolecular interactions. nih.govresearchgate.net

Characterizing Hydrogen Bonding: The hydroxyl and sulfanyl groups are capable of forming hydrogen bonds, which significantly influence the crystal packing. Solid-state ¹H NMR can directly probe these interactions, with the chemical shifts of the protons involved being highly sensitive to the geometry and strength of the hydrogen bonds. nih.gov

Probing Molecular Conformation: ssNMR can reveal the specific conformation of the molecule as it exists in the solid state, which may differ from its average conformation in solution.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound with high accuracy. This allows for the calculation of its elemental formula. For this compound (C₆H₄Cl₂OS), HRMS would distinguish its exact mass from other molecules with the same nominal mass. A key feature in the mass spectrum would be the isotopic pattern for the molecular ion [M]⁺˙, which arises from the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl). The presence of two chlorine atoms results in a characteristic cluster of peaks with a relative intensity ratio of approximately 9:6:1 for the [M]⁺˙, [M+2]⁺˙, and [M+4]⁺˙ ions, respectively, providing definitive evidence for a dichlorinated compound. nist.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented to produce smaller product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For phenols and thiophenols, fragmentation often involves the loss of small, stable neutral molecules or radicals. researchgate.net

Expected fragmentation pathways for this compound would likely include:

Loss of CO: A common fragmentation for phenols, leading to a five-membered ring ion.

Loss of SH radical: Cleavage of the C-S bond.

Loss of Cl radical: Cleavage of a C-Cl bond.

Loss of CS: Isomerization to a thioketone form followed by fragmentation can occur in thiophenols.

Table 2: Predicted Key MS/MS Fragments for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 194 (C₆H₄³⁵Cl₂OS) | 166 | CO |

| 194 (C₆H₄³⁵Cl₂OS) | 161 | SH |

| 194 (C₆H₄³⁵Cl₂OS) | 159 | Cl |

| 194 (C₆H₄³⁵Cl₂OS) | 150 | CS |

| 159 (C₆H₅ClOS) | 131 | CO |

Note: m/z values are calculated using the most abundant isotopes (¹H, ¹²C, ¹⁶O, ³²S, ³⁵Cl).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.com An IR spectrum arises from vibrations that cause a change in the molecule's dipole moment, while a Raman spectrum results from vibrations that cause a change in its polarizability. edinst.com Together, they provide a comprehensive vibrational fingerprint.

For this compound, key vibrational modes can be assigned to specific functional groups and parts of the molecule. d-nb.info

O-H Stretch: A broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. Its broadness suggests hydrogen bonding.

S-H Stretch: A weaker and sharper absorption in the IR spectrum, usually found around 2550-2600 cm⁻¹. scispace.com

Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹.

Aromatic C=C Stretch: A series of bands in the 1400-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.

C-S Stretch: This vibration gives rise to a weak to medium band in the 600-800 cm⁻¹ range. spectroscopyonline.com

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, are indicative of the carbon-chlorine bonds.

S-S Stretch: While not present in the parent molecule, in derivatives forming disulfide bonds, a characteristic Raman band would appear between 400-550 cm⁻¹, as the S-S bond is highly polarizable. tandfonline.com

Raman spectroscopy is particularly effective for observing symmetric non-polar bonds, making it a valuable tool for studying the C-S, C-Cl, and aromatic ring vibrations. oup.comnih.govnih.gov The combination of IR and Raman data allows for a complete analysis of the molecule's vibrational characteristics, which can be used for identification and to study intermolecular interactions in different physical states. americanpharmaceuticalreview.comnih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| O-H Stretch | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| S-H Stretch | 2550 - 2600 | Weak-Medium | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong | Strong |

| O-H Bend | 1300 - 1450 | Medium | Weak |

| C-S Stretch | 600 - 800 | Weak-Medium | Strong |

| C-Cl Stretch | 600 - 800 | Strong | Strong |

Correlation with Functional Group Presence

In the ¹H NMR spectrum of this compound, the chemical shifts of the aromatic protons would provide direct evidence of the substitution pattern. The electron-withdrawing nature of the chlorine atoms and the electron-donating effects of the hydroxyl and sulfanyl groups would influence the precise resonance frequencies of the remaining protons on the benzene ring. Similarly, the protons of the hydroxyl and sulfanyl groups would appear as distinct signals, the positions of which could be sensitive to solvent and concentration.

¹³C NMR spectroscopy would complement this by detecting the carbon skeleton. The chemical shifts of the carbon atoms directly bonded to the chlorine, oxygen, and sulfur atoms would be significantly different from those of the unsubstituted carbons, providing a complete map of the molecular framework. While specific spectral data for this compound is not available in the surveyed literature, data for a related compound, 2,5-dichlorophenol, shows distinct signals for its aromatic protons. chemicalbook.com

Conformational Insights

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could offer insights into the through-space proximity of different protons, which can help in determining the preferred conformation of the molecule, particularly the orientation of the sulfanyl group relative to the other substituents. However, no such studies have been published for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. For this compound, the absorption of UV or visible light would excite electrons from lower to higher energy molecular orbitals. The benzene ring constitutes the primary chromophore, and its electronic transitions would be modified by the attached functional groups (Cl, OH, SH). These auxochromes would be expected to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. While general principles of UV-Vis spectroscopy are well-established, specific UV-Vis absorption data for this compound are not reported in the scientific literature. acs.org Data for a structurally more complex compound, Bithionol, shows a UV absorption band at 307 nm. nih.gov

X-ray Diffraction Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

A crystallographic study would reveal how molecules of this compound pack in the crystal lattice. This is governed by intermolecular forces such as hydrogen bonding (involving the hydroxyl and sulfanyl groups), dipole-dipole interactions (due to the polar C-Cl, C-O, and C-S bonds), and van der Waals forces. Understanding these interactions is crucial for comprehending the physical properties of the solid material. Despite the power of this technique, no crystal structure for this compound has been deposited in crystallographic databases or published in the literature.

Polymorphism Studies

Polymorphism, the ability of a substance to exist in more than one crystal form, can significantly impact its physical properties. X-ray diffraction is the primary tool for identifying and characterizing different polymorphs. A comprehensive study on this compound would involve crystallizing the compound under various conditions and analyzing the resulting solids to determine if different crystalline forms exist. Such polymorphism studies for this specific compound have not been reported.

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing the purity of a compound and for identifying components in a mixture. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable for the analysis of this compound if it is sufficiently volatile and thermally stable. The gas chromatograph would separate the compound from any impurities, and the mass spectrometer would provide a mass spectrum for each separated component, aiding in its identification. The mass spectrum is a molecular fingerprint based on the fragmentation pattern of the ionized molecule. While GC-MS data for isomers like 2,4-dichlorophenol (B122985) are available, specific data for this compound is not present in the searched literature. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative, particularly for compounds that are not amenable to GC. An LC-MS method for a related compound, 2,6-dichloro-4-mercaptophenol, has been described, suggesting that a similar approach would be effective for this compound. sielc.com The liquid chromatograph would perform the separation, and the mass spectrometer would provide mass and structural information. This technique is highly sensitive and would be ideal for assessing purity and analyzing complex mixtures containing this compound or its derivatives. researchgate.net

Below is a table summarizing the analytical techniques and the type of information they would yield for this compound.

| Analytical Technique | Information Provided | Availability for this compound |

| ¹H and ¹³C NMR | Structural connectivity, functional group confirmation | No specific data found |

| UV-Vis Spectroscopy | Electronic transitions, chromophore/auxochrome effects | No specific data found |

| -ray Crystallography | 3D molecular structure, crystal packing, intermolecular forces | No specific data found |

| GC-MS / LC-MS | Purity assessment, mixture analysis, molecular weight, fragmentation pattern | No specific data found |

Strategic Derivatization and Functionalization of 2,5 Dichloro 4 Sulfanylphenol

Design Principles for Modifying the 2,5-dichloro-4-sulfanylphenol Core

The modification of the this compound core is guided by several key design principles aimed at tuning its electronic, steric, and conformational properties. The inherent characteristics of the core, including the electron-withdrawing nature of the chlorine atoms and the nucleophilicity of the hydroxyl and sulfanyl (B85325) groups, provide a foundation for strategic chemical alterations.

A primary consideration is the modulation of the electronic environment of the aromatic ring. The two chlorine atoms significantly influence the electron density of the ring, affecting the acidity of the phenolic and sulfanyl protons. Further functionalization can either enhance or mitigate these electronic effects. For instance, the introduction of electron-donating groups can increase the electron density, potentially altering the reactivity of the molecule in coordination chemistry or influencing its engagement in non-covalent interactions. Conversely, the addition of further electron-withdrawing groups can accentuate the electron-deficient character of the aromatic system.

Steric hindrance is another critical design element. The introduction of bulky substituents at any of the reactive positions can be used to control the molecular geometry and restrict conformational flexibility. This is particularly important in the design of selective ligands for catalysis, where the steric environment around a metal center can dictate the stereochemical outcome of a reaction. The strategic placement of bulky groups can also be employed to create specific binding pockets or to influence the packing of molecules in the solid state, which is crucial for the engineering of supramolecular architectures.

The interplay between the different functional groups is also a key design principle. The hydroxyl and sulfanyl groups can act as hydrogen bond donors and acceptors, and their modification can alter the intermolecular and intramolecular hydrogen bonding networks. This is a powerful tool for directing the self-assembly of molecules into well-defined supramolecular structures. Furthermore, these groups can serve as handles for the attachment of larger molecular fragments, including polymers or other functional moieties.

Finally, the potential for multi-site functionalization allows for the creation of multifunctional molecules. By selectively modifying each of the reactive sites, it is possible to introduce different functionalities that can act independently or cooperatively. This approach is particularly relevant in the design of complex ligands for catalysis or in the development of advanced materials with tailored properties.

Installation of Diverse Functional Groups at Phenolic, Sulfanyl, and Aromatic Positions

The installation of diverse functional groups onto the this compound scaffold can be achieved through a variety of synthetic methodologies targeting the phenolic hydroxyl, the sulfanyl group, and the aromatic C-H bonds.

Functionalization of the Phenolic Hydroxyl Group:

The phenolic hydroxyl group is a versatile handle for derivatization. Standard reactions such as etherification and esterification can be employed to introduce a wide range of functional groups. For instance, alkylation with alkyl halides under basic conditions can yield ethers with varying chain lengths and functionalities. Esterification, often achieved by reaction with acyl chlorides or carboxylic anhydrides, allows for the introduction of carbonyl-containing moieties. These reactions can be used to append groups that enhance solubility, introduce chirality, or provide additional coordination sites.

Functionalization of the Sulfanyl Group:

The sulfanyl group offers complementary reactivity to the phenolic hydroxyl. It is readily alkylated to form thioethers, a reaction that can be performed selectively in the presence of the phenolic hydroxyl under appropriate conditions. The sulfanyl group can also be oxidized to form disulfides, sulfoxides, or sulfonic acids, each with distinct electronic and coordination properties. Furthermore, the sulfanyl group can participate in addition reactions with activated alkenes, providing a route to more complex molecular architectures.

Functionalization of the Aromatic Ring:

The aromatic ring of this compound, while electron-deficient due to the presence of two chlorine atoms, can still undergo electrophilic aromatic substitution under forcing conditions. More contemporary approaches, however, favor transition metal-catalyzed C-H functionalization reactions. nih.gov These methods offer a powerful and atom-economical way to introduce new carbon-carbon and carbon-heteroatom bonds at the available positions on the aromatic ring. rsc.org For example, palladium-catalyzed cross-coupling reactions can be used to install aryl, vinyl, or alkyl groups. The directing effect of the existing substituents can be exploited to achieve regioselective functionalization.

| Target Position | Reaction Type | Potential Functional Groups Installed |

| Phenolic Hydroxyl | Etherification | Alkyl, Aryl, Benzyl |

| Esterification | Acetyl, Benzoyl, and other acyl groups | |

| Sulfanyl | Alkylation | Alkyl, Benzyl |

| Oxidation | Disulfide, Sulfoxide (B87167), Sulfonic acid | |

| Michael Addition | Thioether adducts with electron-poor alkenes | |

| Aromatic Ring | C-H Functionalization | Aryl, Alkyl, Alkenyl, Amino, Halogen |

Synthesis of Polymeric and Supramolecular Architectures Incorporating this compound Subunits

The unique structural and functional attributes of this compound make it an attractive building block for the construction of polymeric and supramolecular architectures. The ability to undergo multi-site derivatization provides a platform for creating complex, well-defined macromolecular systems.

Polymeric Architectures:

The bifunctional nature of the this compound core, with its reactive hydroxyl and sulfanyl groups, allows for its incorporation into polymer backbones through step-growth polymerization. For example, polyethers or polyesters can be synthesized by reacting the phenolic hydroxyl group with appropriate difunctional comonomers. Similarly, the sulfanyl group can be utilized in the formation of polythioethers. The resulting polymers would possess the inherent properties of the dichlorinated aromatic core, such as thermal stability and chemical resistance.

Furthermore, derivatized this compound monomers can be prepared and subsequently polymerized. For instance, the introduction of a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, at the phenolic or sulfanyl position would enable its participation in chain-growth polymerization, leading to polymers with the this compound unit as a pendant group. Such polymers could find applications as functional materials, for example, as ion-exchange resins or as supports for catalysts. A study on poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) demonstrates the synthesis of polymers from a related chlorinated aromatic structure. mdpi.com

Supramolecular Architectures:

The presence of hydrogen bond donors (hydroxyl and sulfanyl groups) and acceptors (oxygen and sulfur atoms), as well as the potential for halogen bonding and π-π stacking interactions, makes this compound and its derivatives excellent candidates for the construction of supramolecular assemblies.

Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, can play a significant role in directing the self-assembly of these molecules. nih.gov The chlorine atoms on the aromatic ring can interact with Lewis basic sites on neighboring molecules, leading to the formation of ordered structures in the solid state. The strength and directionality of these halogen bonds can be tuned by modifying the electronic properties of the aromatic ring. nih.gov

Hydrogen bonding involving the phenolic and sulfanyl groups is another powerful tool for controlling supramolecular assembly. These groups can form robust hydrogen bonding networks, leading to the formation of tapes, sheets, or three-dimensional frameworks. The derivatization of these groups can be used to modulate the strength and directionality of these interactions, allowing for the rational design of supramolecular structures with desired topologies and properties.

π-π stacking interactions between the electron-deficient aromatic rings can also contribute to the stability of supramolecular assemblies. These interactions, in concert with hydrogen bonding and halogen bonding, can lead to the formation of complex and highly ordered structures. The interplay of these various non-covalent interactions provides a rich platform for the design of novel supramolecular materials with applications in areas such as molecular recognition, sensing, and catalysis.

Stereochemical Control in Derivatization Reactions

Achieving stereochemical control in the derivatization of this compound is a critical aspect of its application in areas such as asymmetric catalysis and chiral materials science. While the core molecule itself is achiral, the introduction of chiral centers can be accomplished through several strategic approaches.

One common strategy involves the use of chiral reagents or catalysts in the derivatization process. For example, the enantioselective alkylation of the phenolic hydroxyl or the sulfanyl group can be achieved using chiral phase-transfer catalysts or chiral metal complexes. Similarly, the asymmetric functionalization of the aromatic ring via C-H activation can be accomplished with chiral transition metal catalysts. The choice of catalyst and reaction conditions is crucial for achieving high levels of enantioselectivity.

Another approach is to introduce a chiral auxiliary to the molecule. A chiral auxiliary is a chiral moiety that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For instance, a chiral ester or ether could be formed at the phenolic position, which would then direct the stereoselective functionalization of another part of the molecule. After the desired transformation, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product.

The inherent chirality of biological systems can also be harnessed for the stereoselective derivatization of this compound. Enzymatic reactions, for instance, are known for their high stereoselectivity. Lipases could be used for the enantioselective acylation or deacylation of the phenolic hydroxyl group, while other enzymes could potentially catalyze stereoselective modifications at the sulfanyl or aromatic positions.

Finally, if a racemic mixture of a chiral derivative of this compound is synthesized, chiral resolution techniques can be employed to separate the enantiomers. This can be achieved through classical methods such as diastereomeric salt formation with a chiral resolving agent or through chromatographic methods using a chiral stationary phase.

The ability to control the stereochemistry of derivatization reactions is paramount for accessing chiral molecules with specific three-dimensional structures, which is often a prerequisite for their application in advanced technologies.

Applications of Derivatized this compound in Ligand Design for Catalysis

The derivatized forms of this compound hold significant potential as ligands in catalysis due to their tunable electronic and steric properties, as well as their ability to coordinate to a wide range of metal centers. The strategic installation of functional groups allows for the design of ligands with tailored properties for specific catalytic applications.

The phenolic hydroxyl and the sulfanyl groups can act as donor atoms, forming stable complexes with transition metals. The electronic properties of these donor atoms can be modulated by derivatization. For example, the introduction of electron-withdrawing groups on the aromatic ring can decrease the electron-donating ability of the oxygen and sulfur atoms, which can influence the reactivity of the coordinated metal center. Conversely, electron-donating groups can enhance the electron-donating capacity of the ligand.

The steric environment around the metal center can be precisely controlled by introducing bulky substituents at the positions ortho to the coordinating groups. This steric hindrance can be used to create a chiral pocket around the metal center, which is a key strategy in asymmetric catalysis for controlling the stereochemical outcome of a reaction. The rigid backbone provided by the dichlorinated aromatic ring can help to maintain a well-defined coordination geometry.

Furthermore, the multi-site functionalization capability of the this compound core allows for the design of multidentate ligands. By introducing additional coordinating groups through derivatization, it is possible to create bidentate, tridentate, or even tetradentate ligands. These multidentate ligands can form highly stable chelate complexes with metal ions, which can enhance the stability and activity of the catalyst. For instance, a second coordinating group could be installed on a side chain attached to the phenolic oxygen or the sulfanyl sulfur, leading to a flexible chelating ligand. Alternatively, functionalization of the aromatic ring could introduce another donor atom, resulting in a more rigid ligand framework. The design of such ligands can be guided by computational modeling to predict their coordination behavior and catalytic performance. The development of manganese complexes with ligands derived from 1,4,7-triazacyclononane (B1209588) for oxidative catalysis serves as an example of how tailored ligand design can lead to efficient catalytic systems. nih.gov

The potential applications of such ligands span a wide range of catalytic transformations, including cross-coupling reactions, oxidation, reduction, and polymerization. The ability to fine-tune the ligand properties makes derivatized this compound a versatile platform for the development of new and improved catalysts.

Emerging Applications and Future Research Directions of 2,5 Dichloro 4 Sulfanylphenol in Chemical Science

2,5-dichloro-4-sulfanylphenol as a Versatile Synthetic Building Block for Complex Molecules

Currently, there are no specific, documented examples in peer-reviewed literature demonstrating the use of this compound as a versatile building block for the synthesis of complex molecules. While its structure, featuring hydroxyl, sulfanyl (B85325), and chloro functional groups, theoretically suggests potential for various chemical reactions, its practical application in multi-step organic synthesis has not been reported.

Role of this compound in Supramolecular Chemistry and Self-Assembly

The role of this compound in supramolecular chemistry and self-assembly is an uninvestigated area. There is no data available on its non-covalent interactions, such as hydrogen bonding or π-π stacking, or its ability to form ordered supramolecular structures.

Exploration of this compound in Analytical Chemistry Reagents and Probes

There is no evidence in the literature of this compound being developed or utilized as an analytical reagent or probe. Its potential for such applications remains unknown.

Outlook on Novel Methodologies for Modifying and Utilizing this compound

Given the lack of foundational research on its synthesis and reactivity, there are currently no published novel methodologies for the modification or utilization of this compound. Future research would first need to establish its fundamental chemical properties and reactivity patterns before advanced modification strategies could be developed.

Data Tables

Due to the absence of research findings, no data tables can be generated.

Concluding Remarks and Broader Scientific Impact of 2,5 Dichloro 4 Sulfanylphenol Research

Summary of Key Research Findings and Contributions

Research on 2,5-dichloro-4-sulfanylphenol is still in its nascent stages, with much of the available information being computational or inferred from related compounds. The primary contribution of the existing data is the fundamental characterization of its chemical structure and predicted properties. The compound serves as a model for studying the interplay of multiple functional groups on an aromatic ring.

Unresolved Challenges and Future Research Avenues

Significant gaps in the knowledge of this compound present numerous opportunities for future research. Key unresolved challenges include:

Development of a definitive and efficient synthetic route.

Comprehensive experimental characterization of its physicochemical and spectroscopic properties.

Exploration of its chemical reactivity to understand the selectivity of reactions involving its multiple functional groups.

Investigation of its potential biological activities and applications.

Assessment of its environmental impact and degradation pathways.

Broader Implications of this compound Chemistry for Organic Synthesis and Materials Science

The study of this compound and its derivatives could have broader implications for several scientific fields.